3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride
Description
This compound is a substituted isoquinolinone derivative characterized by multiple ethoxy groups on the aromatic rings and a methyl substituent at position 2. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological and synthetic applications. Key structural features include:
- Substituents: 3,4-Diethoxybenzyl group at position 1. 6,7-Diethoxy groups on the isoquinolinone core. Methyl group at position 2.
The compound’s synthesis likely involves cyclization under acidic conditions, as seen in analogous isoquinolinone syntheses .
Properties
CAS No. |
37528-72-6 |
|---|---|
Molecular Formula |
C25H32ClNO5 |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-2-methyl-2H-isoquinolin-2-ium-3-one;chloride |
InChI |
InChI=1S/C25H31NO5.ClH/c1-6-28-21-11-10-17(13-22(21)29-7-2)12-20-19-16-24(31-9-4)23(30-8-3)14-18(19)15-25(27)26(20)5;/h10-11,13-16H,6-9,12H2,1-5H3;1H |
InChI Key |
LNODWMPGDTYCQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=C3C=C(C(=CC3=CC(=O)[NH+]2C)OCC)OCC)OCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride typically involves multiple steps. One common method includes the Povarov cycloaddition reaction followed by N-furoylation processes. The starting materials often include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of deep eutectic solvents and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Suzuki Coupling
For substituted derivatives, cross-coupling reactions such as Suzuki-Miyaura are employed. For example, triflate intermediates of isoquinolinone precursors react with boronic acids (e.g., 2-benzyloxy-3,4-dimethoxyphenylboronic acid) to introduce aromatic substituents .
One-Pot Method
A patented one-pot synthesis uses 3,4-dimethoxy phenethylamine and formylation reagents (e.g., ethyl formate) followed by oxalyl chloride and phosphotungstic acid for cyclization. This method achieves >75% yield with high purity (99%+) .
Reaction Optimization
| Parameter | Optimal Conditions | Yield | Source |
|---|---|---|---|
| Catalyst | Benzoic acid (20 mol%) | 86% | |
| Solvent | Toluene | 86% | |
| Temperature | 90°C | 86% | |
| Reaction Time | 16 hours | 86% |
Key Observations :
-
Benzoic acid outperformed other acids (TFA, AcOH) in catalytic efficiency .
-
Toluene provided superior yields compared to MeCN, dioxane, or DCE .
-
Temperature control (90°C) and extended reaction times ensured complete conversion .
Functional Group Transformations
The compound undergoes diverse functional group chemistry due to its ethoxy substituents and isoquinolinone core:
Oxidation/Reduction
-
Oxidation : Potassium permanganate or similar reagents can oxidize substituents (e.g., methoxy to carbonyl groups).
-
Reduction : Sodium borohydride may reduce carbonyl groups to alcohols, though steric hindrance from the diethoxyphenylmethyl group can limit reactivity.
Alkylation
Methyl iodide is used to introduce quaternary ammonium groups at the isoquinolinone nitrogen, enhancing stability and reactivity .
Suzuki Coupling
Triflate intermediates react with arylboronic acids to form biaryl systems, enabling the introduction of diverse aromatic substituents (e.g., biphenyl or t-butylphenyl groups) .
Cyclization
The isoquinolinone core forms via cyclization of aminoketone intermediates, facilitated by acid catalysis (e.g., phosphotungstic acid) .
Cross-Coupling
Suzuki coupling proceeds via oxidative addition of the triflate to a palladium catalyst, transmetallation with the boronic acid, and reductive elimination to form the C-C bond .
Multicomponent Reactions
Isatin, tetrahydroisoquinoline, and terminal alkynes undergo concerted cycloaddition under acidic conditions to form fused pyrroloisoquinoline derivatives, as observed in related systems .
Comparative Analysis of Related Compounds
| Compound | Key Structural Features | Unique Properties |
|---|---|---|
| Barbonin | Isoquinoline core | Antimicrobial activity |
| Ethaverine | Ethoxy substitutions | Muscle relaxant |
| Dyscural | Distinct substitution pattern | Neuroprotective effects |
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects in several areas:
Anticancer Activity
Research indicates that isoquinoline derivatives exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, a study highlighted the ability of similar isoquinoline derivatives to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
Isoquinoline compounds are known for their neuroprotective properties. Preliminary studies suggest that 3(2H)-Isoquinolinone derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses. Isoquinoline derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Data Tables
Case Study 1: Anticancer Mechanism
In a controlled study, the effects of 3(2H)-Isoquinolinone on breast cancer cells were evaluated. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests a potential mechanism for its anticancer activity.
Case Study 2: Neuroprotection in Animal Models
A series of experiments involving animal models of neurodegeneration demonstrated that administration of the compound improved cognitive function and reduced neuronal loss. Behavioral tests indicated enhanced memory retention and reduced markers of oxidative stress in treated animals compared to controls.
Case Study 3: Inflammation Reduction
In vitro studies using macrophage cell lines showed that treatment with the compound led to decreased levels of TNF-alpha and IL-6, indicating its effectiveness in reducing inflammation. This could have significant implications for developing new treatments for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, leading to therapeutic effects. For example, it can inhibit NF-κB, a key regulator of inflammation and immune response .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges: Ethoxy-substituted isoquinolinones are prone to side reactions (e.g., lactone formation) under high-temperature acidic conditions, requiring precise stoichiometry .
- Biological Relevance : Ethoxy-rich analogs show promise in targeting G-protein-coupled receptors (GPCRs), though direct studies on the target compound are lacking .
- Comparative Stability : Hydrochloride salts of methoxy analogs (e.g., CAS 2328-12-3) exhibit lower hygroscopicity than ethoxy derivatives, impacting storage conditions .
Biological Activity
The compound 3(2H)-Isoquinolinone, 1-((3,4-diethoxyphenyl)methyl)-6,7-diethoxy-2-methyl-, hydrochloride is a derivative of isoquinolinone, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N2O4·HCl, with a molecular weight of approximately 396.87 g/mol. The structure features a bicyclic isoquinolinone core with multiple ethoxy substituents that may enhance its pharmacological properties.
Biological Activities
Research indicates that isoquinolinone derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Isoquinolinones have shown significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Several studies have reported that isoquinolinone derivatives can induce apoptosis in cancer cell lines. For example, compounds containing isoquinoline structures have been linked to the inhibition of microtubule assembly and subsequent cancer cell growth arrest .
- Neuroprotective Effects : Some isoquinolinone derivatives are being investigated for their potential to protect neuronal cells from degeneration .
The biological activities of isoquinolinones can be attributed to several mechanisms:
- Enzyme Inhibition : Isoquinolinones can bind to various enzymes and receptors, inhibiting their activity. For example, docking studies have shown that certain derivatives interact favorably with bacterial enzymes such as MurB .
- Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest at specific phases (G0/G1), leading to reduced proliferation in cancer cells .
- Apoptosis Induction : Isoquinolinone derivatives can activate apoptotic pathways through caspase activation and morphological changes in treated cells .
Case Studies and Research Findings
Several studies have explored the biological activity of isoquinolinone derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isoquinolinone derivatives against multiple bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against resistant strains .
- Anticancer Activity : Research on the compound's anticancer effects revealed that it could enhance caspase-3 activity significantly in breast cancer cell lines at concentrations as low as 1 µM .
- Neuroprotective Studies : Compounds structurally related to isoquinolinones were tested for neuroprotective effects in vitro, showing promise in preventing neuronal cell death .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related isoquinoline derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Hydroxyisoquinoline | Isoquinoline derivative | Anticancer activity |
| 1-Methylisoquinoline | Isoquinoline derivative | Neuroprotective effects |
| 3-Methylisoquinolinone | Isoquinoline derivative | Antimicrobial properties |
| 4-Ethylisoquinoline | Isoquinoline derivative | Anti-inflammatory activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3(2H)-Isoquinolinone derivatives with multiple ethoxy and methyl substituents?
- Methodology : The compound can be synthesized via multi-step organic reactions involving:
- Alkylation : Introduction of ethoxy groups on phenyl rings using alkylation agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Cyclization : Formation of the isoquinolinone core via Pictet-Spengler or Bischler-Napieralski reactions, often catalyzed by Lewis acids (e.g., InCl₃) or microwave-assisted heating to reduce reaction time .
- Salt Formation : Conversion to the hydrochloride salt by treating the free base with HCl gas in anhydrous ethanol .
- Key Parameters : Reaction yields (38–85%) and purity depend on solvent choice (e.g., DMSO for high-temperature reactions) and purification via recrystallization from ethanol or dichloromethane/di-isopropylether mixtures .
Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example:
- Ethoxy groups (–OCH₂CH₃) show triplets at δ ~1.3–1.5 ppm (CH₃) and quartets at δ ~3.9–4.2 ppm (CH₂) .
- Isoquinolinone protons (C2-H) appear as singlets at δ ~6.5–7.5 ppm due to deshielding .
- IR : Confirm carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and ether (C–O–C) bands at ~1100–1250 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C₂₅H₃₂ClNO₆) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of ethoxy-rich isoquinolinones?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., InCl₃, FeCl₃) for cyclization efficiency. For example, InCl₃ reduces reaction time from 24 hours to 5 minutes under microwave irradiation .
- Solvent Effects : Compare polar aprotic solvents (DMSO, DMF) with non-polar solvents (toluene). DMSO enhances solubility of intermediates at 140°C but may require post-reaction dilution for crystallization .
- Temperature Control : Use microwave-assisted synthesis to achieve uniform heating, minimizing side reactions (e.g., over-alkylation) .
- Data Analysis : Monitor reaction progress via TLC or HPLC. Yields >75% are achievable with optimized stoichiometry (1:1.2 molar ratio of precursor to alkylating agent) .
Q. What strategies resolve contradictions between theoretical and observed spectral data for this compound?
- Case Study : Discrepancies in NMR integration ratios (e.g., unexpected splitting due to diastereotopic protons).
- Approach :
Perform 2D NMR (COSY, HSQC) to assign overlapping signals .
Compare experimental data with computational predictions (DFT calculations for chemical shifts) .
Verify crystal structure via X-ray diffraction to confirm substituent positions and hydrogen bonding patterns (e.g., N–H⋯N interactions at 3.94 Å) .
- Outcome : Adjust synthetic protocols if impurities (e.g., unreacted precursors) distort spectral data .
Q. How can structural modifications enhance the bioactivity of this isoquinolinone derivative?
- Methodology :
- Analog Synthesis : Replace ethoxy groups with methoxy or halogen substituents to alter lipophilicity. For example:
- 6,7-Dimethoxy analogs show improved antibacterial activity against Staphylococcus aureus .
- Chlorine substitution at C2 increases binding affinity to FtsZ protein (IC₅₀ = 1.2 µM) .
- Pharmacophore Mapping : Use molecular docking to predict interactions with target proteins (e.g., FtsZ). Modify the phenylmethyl group to optimize steric and electronic complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
